REACTION_SMILES
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[Br:18][CH2:19][c:20]1[cH:21][cH:22][c:23]([C:24]#[N:25])[cH:26][cH:27]1.[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:1][Si:2]([N-:3][Si:4]([CH3:5])([CH3:6])[CH3:7])([CH3:8])[CH3:9].[Na+:10].[O:11]1[CH2:12][CH2:13][CH:14]([OH:17])[CH2:15][CH2:16]1>>[O:11]1[CH2:12][CH2:13][CH:14]([O:17][CH2:19][c:20]2[cH:21][cH:22][c:23]([C:24]#[N:25])[cH:26][cH:27]2)[CH2:15][CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(CBr)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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OC1CCOCC1
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Name
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|
Type
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product
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Smiles
|
N#Cc1ccc(COC2CCOCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |